![molecular formula C29H46N2O B14278912 2-{4-[(8-Methyldecyl)oxy]phenyl}-5-octylpyrimidine CAS No. 131055-94-2](/img/structure/B14278912.png)
2-{4-[(8-Methyldecyl)oxy]phenyl}-5-octylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(8-Methyldecyl)oxy]phenyl}-5-octylpyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-member ring. This particular compound is characterized by its unique structure, which includes an octyl group and a methyldecyloxyphenyl group attached to the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(8-Methyldecyl)oxy]phenyl}-5-octylpyrimidine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing palladium catalysts and boron reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(8-Methyldecyl)oxy]phenyl}-5-octylpyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
2-{4-[(8-Methyldecyl)oxy]phenyl}-5-octylpyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[(8-Methyldecyl)oxy]phenyl}-5-octylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-{4-[(8-Methyldecyl)oxy]phenyl}-5-hexylpyrimidine: Similar structure with a hexyl group instead of an octyl group.
2-{4-[(8-Methyldecyl)oxy]phenyl}-5-decylpyrimidine: Similar structure with a decyl group instead of an octyl group.
Uniqueness
2-{4-[(8-Methyldecyl)oxy]phenyl}-5-octylpyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the octyl group and methyldecyloxyphenyl group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
131055-94-2 |
|---|---|
Molecular Formula |
C29H46N2O |
Molecular Weight |
438.7 g/mol |
IUPAC Name |
2-[4-(8-methyldecoxy)phenyl]-5-octylpyrimidine |
InChI |
InChI=1S/C29H46N2O/c1-4-6-7-8-11-14-17-26-23-30-29(31-24-26)27-18-20-28(21-19-27)32-22-15-12-9-10-13-16-25(3)5-2/h18-21,23-25H,4-17,22H2,1-3H3 |
InChI Key |
ARPWBXKXDRTYFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OCCCCCCCC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


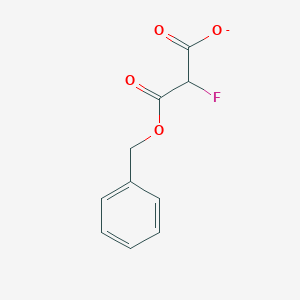
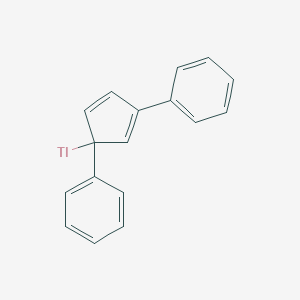
![N~1~,N~1'~-(1,4-Phenylene)bis{N~1~-[4-(dipentylamino)phenyl]-N~4~,N~4~-dipentylbenzene-1,4-diamine}](/img/structure/B14278870.png)
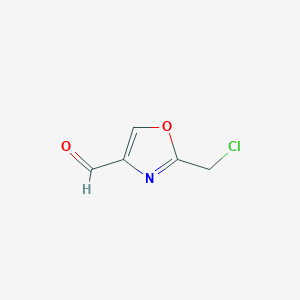
![N-[2-(4-Hydroxyphenyl)ethyl]-N'-octadecylurea](/img/structure/B14278879.png)

![Benzene, [1-methyl-1-(2-propenyloxy)-3-butenyl]-](/img/structure/B14278893.png)
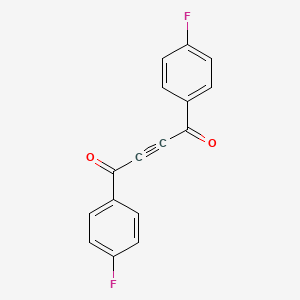
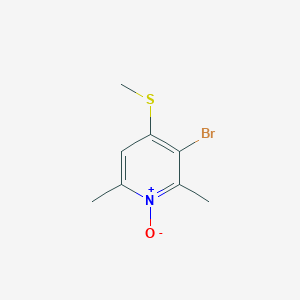
![Benzaldehyde, 2,2'-[9,10-anthracenediylbis(methyleneoxy)]bis-](/img/structure/B14278906.png)

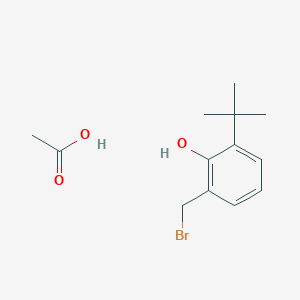
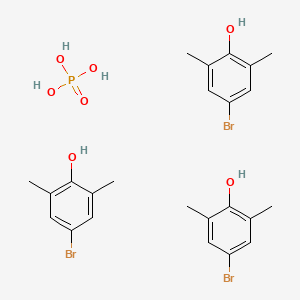
![Spiro[2.3]hexane, 4-methylene-](/img/structure/B14278929.png)
